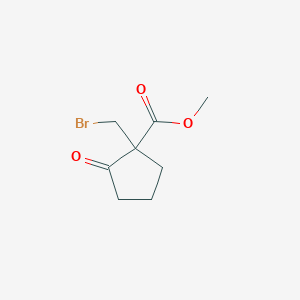
5-Bromo-4,6-dimethyl-1,2,3-triazine
Overview
Description
5-Bromo-4,6-dimethyl-1,2,3-triazine is a chemical compound with the CAS Number: 109520-03-8 . It has a molecular weight of 188.03 . It is typically in powder form .
Synthesis Analysis
An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine has been described . The optimization of the reaction conditions allowed for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .Molecular Structure Analysis
The molecular structure of 5-Bromo-4,6-dimethyl-1,2,3-triazine is represented by the Inchi Code: 1S/C5H6BrN3/c1-3-5(6)4(2)8-9-7-3/h1-2H3 . The compound contains a total of 15 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The 1,2,3-triazine was reported to undergo an Inverse Electron Demand Diels-Alder with electron-rich dienophiles to afford nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
5-Bromo-4,6-dimethyl-1,2,3-triazine has a melting point of 104-105 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Heterocyclic Synthesis
5-Bromo-4,6-dimethyl-1,2,3-triazine: serves as a versatile building block in heterocyclic chemistry. Researchers have exploited its reactivity to synthesize various nitrogen-containing heterocycles. Notably, it can undergo an Inverse Electron Demand Diels-Alder reaction with electron-rich dienophiles, leading to the formation of pyrimidines and novel-substituted pyridines .
Agrochemicals and Pharmaceuticals
The triazine scaffold is prevalent in agrochemicals and pharmaceuticals due to its stability and diverse reactivity. Researchers have explored 5-bromo-4,6-dimethyl-1,2,3-triazine as a precursor for designing herbicides, fungicides, and insecticides. Its unique substitution pattern allows for fine-tuning biological activity .
Materials Science
The triazine core has found applications in materials science. By functionalizing 5-bromo-4,6-dimethyl-1,2,3-triazine , scientists can create novel polymers, resins, and coatings. These materials exhibit desirable properties such as thermal stability, chemical resistance, and electrical conductivity .
Photoinitiators and Photocrosslinkers
Researchers have investigated triazines as photoinitiators and photocrosslinkers in polymer chemistry. By incorporating 5-bromo-4,6-dimethyl-1,2,3-triazine into polymer matrices, they enhance photo-induced curing processes and improve material properties .
Dye Chemistry
The triazine scaffold is also relevant in dye chemistry5-Bromo-4,6-dimethyl-1,2,3-triazine derivatives can serve as intermediates for synthesizing reactive dyes, which find applications in textiles, printing, and coloration .
Bioconjugation and Labeling
Functionalized triazines are valuable tools for bioconjugation and labeling. Researchers modify them with specific functional groups (e.g., amines, thiols) to attach biomolecules (proteins, antibodies, peptides). These bioconjugates are essential for diagnostics, drug delivery, and imaging applications .
Analytical Chemistry
In analytical chemistry, triazines act as derivatization agents. Researchers use them to enhance the detectability of specific analytes (e.g., amino acids, sugars) by converting them into fluorescent or UV-absorbing derivatives .
Photodynamic Therapy (PDT)
Triazines have potential in PDT—a cancer treatment that involves light-activated compounds. Researchers explore 5-bromo-4,6-dimethyl-1,2,3-triazine derivatives as photosensitizers to selectively destroy cancer cells upon exposure to light .
Mechanism of Action
Mode of Action
5-Bromo-4,6-dimethyl-1,2,3-triazine is reported to undergo an Inverse Electron Demand Diels-Alder reaction with electron-rich dienophiles to afford nitrogen-containing heterocycles, more specifically pyrimidines and novel-substituted pyridines . This suggests that the compound might interact with its targets through a similar mechanism, leading to the formation of new compounds.
Safety and Hazards
Future Directions
Triazines and tetrazines are building blocks that have provided a new dimension to the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
properties
IUPAC Name |
5-bromo-4,6-dimethyltriazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-5(6)4(2)8-9-7-3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZFVJJPDSCEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=N1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547221 | |
| Record name | 5-Bromo-4,6-dimethyl-1,2,3-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dimethyl-1,2,3-triazine | |
CAS RN |
109520-03-8 | |
| Record name | 5-Bromo-4,6-dimethyl-1,2,3-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4,6-dimethyl-1,2,3-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate](/img/structure/B3045462.png)






![Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester](/img/structure/B3045476.png)


